4-chloro-1H-indole-5-carbonitrile

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

4-Chloro-1H-indole-5-carbonitrile (CAS 1427409-07-1) is a disubstituted indole derivative with a molecular formula of C9H5ClN2 and a molecular weight of 176.60 g/mol. It features a chlorine atom at the 4-position and a nitrile group at the 5-position on the indole core.

Molecular Formula C9H5ClN2
Molecular Weight 176.60 g/mol
Cat. No. B8759268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-1H-indole-5-carbonitrile
Molecular FormulaC9H5ClN2
Molecular Weight176.60 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2)C(=C1C#N)Cl
InChIInChI=1S/C9H5ClN2/c10-9-6(5-11)1-2-8-7(9)3-4-12-8/h1-4,12H
InChIKeyOCGDGUWKBFIRLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-1H-indole-5-carbonitrile (CAS 1427409-07-1): A Key Indole Building Block for Drug Discovery and Chemical Biology


4-Chloro-1H-indole-5-carbonitrile (CAS 1427409-07-1) is a disubstituted indole derivative with a molecular formula of C9H5ClN2 and a molecular weight of 176.60 g/mol . It features a chlorine atom at the 4-position and a nitrile group at the 5-position on the indole core. This substitution pattern is strategically employed in medicinal chemistry as a versatile synthetic intermediate, notably in the synthesis of the antidepressant vilazodone and other bioactive molecules [1]. The compound is commercially available in research-grade purities (≥98%) .

Why Simple Indole-5-Carbonitrile Analogs Cannot Replace 4-Chloro-1H-indole-5-carbonitrile in Key Synthetic Transformations


The specific placement of the chlorine atom at the 4-position of the indole ring, in conjunction with the 5-nitrile group, creates a unique electronic and steric environment that is not replicated by other halogen or alkyl substituents. This precise substitution pattern dictates the regioselectivity and efficiency of subsequent metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, which are critical for constructing complex pharmacophores [1]. Using a non-chlorinated analog (e.g., 5-cyanoindole) or a 4-fluoro analog leads to altered reactivity and selectivity, potentially derailing multi-step synthetic routes and impacting final product yields and purity. Therefore, the identity of the 4-substituent is not a trivial variation but a critical determinant of synthetic success.

Head-to-Head Quantitative Evidence for 4-Chloro-1H-indole-5-carbonitrile Differentiation


Comparative Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

The 4-chloro substituent on 4-chloro-1H-indole-5-carbonitrile provides a superior balance of stability and reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions compared to the more labile 4-bromo or 4-iodo analogs. In a study of on-DNA synthesis of multisubstituted indoles, 4-chloroindole derivatives participated in subsequent Suzuki couplings with high fidelity, enabling the construction of diverse chemical libraries without premature dehalogenation, a problem often encountered with bromo- or iodo-substrates [1]. This is a class-level inference for 4-chloroindoles.

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

First-Principles Comparison of Physicochemical Properties

Computational predictions indicate that 4-chloro-1H-indole-5-carbonitrile possesses a distinct physicochemical profile relative to its 4-fluoro, 4-bromo, and des-chloro analogs, which directly impacts its role as a synthetic intermediate. Its predicted LogP is approximately 2.36, which differs by roughly 0.6–0.8 units from the 4-fluoro and des-chloro analogs . This difference in lipophilicity can be leveraged in synthetic route design where intermediate polarity impacts phase separation and purification.

Computational Chemistry Drug Design ADME Properties

Application Scenarios Where 4-Chloro-1H-indole-5-carbonitrile Provides Highest Value


Intermediate for Multistep Synthesis of Vilazodone and Related Antidepressants

4-Chloro-1H-indole-5-carbonitrile serves as a direct precursor to 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, the penultimate intermediate in the industrial synthesis of vilazodone hydrochloride [1]. Its 4-chloro substituent is essential for the subsequent Friedel-Crafts acylation or alkylation steps, which would fail or proceed with poor regioselectivity if replaced by a hydrogen or fluorine atom.

DNA-Encoded Library (DEL) Synthesis for Hit Discovery

In the construction of DNA-encoded libraries, 4-chloro-1H-indole-5-carbonitrile is a superior building block because its chlorine atom is inert to the conditions of initial on-DNA Sonogashira coupling but can be selectively activated for subsequent Suzuki-Miyaura diversification, as demonstrated in the literature [2]. This chemoselectivity is critical for DEL fidelity and was highlighted as a key advantage over other halogenated indoles.

Kinase Inhibitor Scaffold Construction via Tandem C-N/Suzuki Coupling

The 4-chloro-5-cyano substitution pattern is found in kinase inhibitor pharmacophores where the nitrile acts as a hydrogen bond acceptor and the chlorine allows for further palladium-catalyzed C-N bond formation, a key step in synthesizing KDR kinase inhibitors . Using the 4-chloro variant is mandatory for the tandem C-N/Suzuki coupling sequence that directly yields the active scaffold.

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